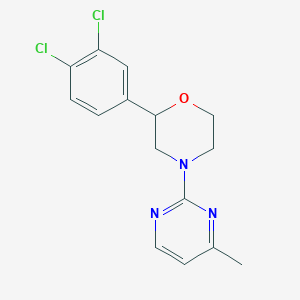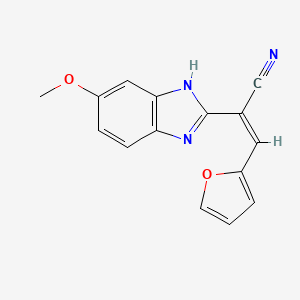![molecular formula C8H6ClN3O5 B5402460 2-chloro-4-nitro-6-[(2-nitrovinyl)amino]phenol](/img/structure/B5402460.png)
2-chloro-4-nitro-6-[(2-nitrovinyl)amino]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-4-nitro-6-[(2-nitrovinyl)amino]phenol, also known as Nifuroxazide, is a synthetic nitrofuran derivative that has been widely used in scientific research. It is an antibacterial agent that has been shown to exhibit activity against a wide range of Gram-negative and Gram-positive bacteria. Nifuroxazide has been used in various fields of research, including microbiology, biochemistry, and pharmacology.
Mecanismo De Acción
The mechanism of action of 2-chloro-4-nitro-6-[(2-nitrovinyl)amino]phenol involves the inhibition of bacterial protein synthesis. It binds to the 30S ribosomal subunit and prevents the formation of the initiation complex, which is necessary for the translation of mRNA into protein. This leads to the inhibition of bacterial growth and the eventual death of the bacteria.
Biochemical and Physiological Effects
2-chloro-4-nitro-6-[(2-nitrovinyl)amino]phenol has been shown to have minimal toxicity and is well-tolerated by humans. It has been used in the treatment of various bacterial infections, including gastroenteritis, urinary tract infections, and respiratory tract infections. 2-chloro-4-nitro-6-[(2-nitrovinyl)amino]phenol has also been shown to have anti-inflammatory properties and has been used to treat inflammatory bowel disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 2-chloro-4-nitro-6-[(2-nitrovinyl)amino]phenol is its broad-spectrum antibacterial activity. It has been shown to be effective against a wide range of bacterial species, including those that are resistant to other antibiotics. 2-chloro-4-nitro-6-[(2-nitrovinyl)amino]phenol is also relatively easy to synthesize and has a low toxicity profile.
One of the limitations of 2-chloro-4-nitro-6-[(2-nitrovinyl)amino]phenol is its limited solubility in water. This can make it difficult to administer in certain experimental settings. Additionally, 2-chloro-4-nitro-6-[(2-nitrovinyl)amino]phenol has been shown to have limited penetration into certain tissues, which can limit its effectiveness in treating certain infections.
Direcciones Futuras
There are several potential future directions for research involving 2-chloro-4-nitro-6-[(2-nitrovinyl)amino]phenol. One area of interest is the development of new formulations of 2-chloro-4-nitro-6-[(2-nitrovinyl)amino]phenol that improve its solubility and tissue penetration. Another area of interest is the study of the mechanism of action of 2-chloro-4-nitro-6-[(2-nitrovinyl)amino]phenol in more detail, with the goal of identifying new targets for antibacterial drugs. Finally, there is potential for the use of 2-chloro-4-nitro-6-[(2-nitrovinyl)amino]phenol in combination with other antibiotics to improve their effectiveness and reduce the development of antibiotic resistance.
Métodos De Síntesis
The synthesis of 2-chloro-4-nitro-6-[(2-nitrovinyl)amino]phenol involves the reaction of 2-chloro-4-nitrophenol with 2-nitroethyleneamine in the presence of a base. The resulting product is then reduced with sodium dithionite to yield 2-chloro-4-nitro-6-[(2-nitrovinyl)amino]phenol. The purity of the compound can be improved by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
2-chloro-4-nitro-6-[(2-nitrovinyl)amino]phenol has been used in various fields of research, including microbiology, biochemistry, and pharmacology. It has been shown to exhibit antibacterial activity against a wide range of Gram-negative and Gram-positive bacteria. 2-chloro-4-nitro-6-[(2-nitrovinyl)amino]phenol has also been used to study the mechanism of action of antibiotics and the development of antibiotic resistance.
Propiedades
IUPAC Name |
2-chloro-4-nitro-6-[[(E)-2-nitroethenyl]amino]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3O5/c9-6-3-5(12(16)17)4-7(8(6)13)10-1-2-11(14)15/h1-4,10,13H/b2-1+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLVPPKVOLHSCCK-OWOJBTEDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1NC=C[N+](=O)[O-])O)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C(=C1N/C=C/[N+](=O)[O-])O)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{3-[5-(2-phenylethyl)-1,2,4-oxadiazol-3-yl]phenyl}thiophene-2-carboxamide](/img/structure/B5402383.png)

![1-[(dimethylamino)sulfonyl]-N-[3-(trifluoromethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B5402400.png)
![N-{2-[(dimethylamino)sulfonyl]ethyl}-2-methyl-1,3-benzothiazole-5-carboxamide](/img/structure/B5402413.png)
![1-[4-(difluoromethoxy)phenyl]-3-[4-(4-methylbenzyl)-1-piperazinyl]-2-propen-1-one](/img/structure/B5402418.png)
![N-benzyl-N'-{[4-(3-fluorophenyl)tetrahydro-2H-pyran-4-yl]methyl}sulfamide](/img/structure/B5402423.png)

![3-methyl-N-({2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl}methyl)-4,5-dihydroisoxazole-5-carboxamide](/img/structure/B5402435.png)
![N-(2,4-dimethylphenyl)-2-({1-ethyl-4-[(1-ethyl-1H-pyrazol-4-yl)methylene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl}thio)acetamide](/img/structure/B5402438.png)

![3-{[4-(6-methyl-2-pyridinyl)-1-piperazinyl]carbonyl}-2,8-diazaspiro[4.5]decane dihydrochloride](/img/structure/B5402467.png)


![N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-2-pyridin-2-yl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5402485.png)